Mechanism: Anisomycin primarily acts as a protein synthesis inhibitor by binding to the 60S ribosomal subunit, thereby preventing the formation of peptide bonds. This property makes it a valuable tool for studying protein translation, ribosome function, and cellular processes dependent on protein synthesis .
Antiparasitic Activity:
Potential: Recent research has explored anisomycin's potential as a broad-spectrum antiparasitic agent. Studies have shown activity against various parasites, including Naegleria fowleri (amoeba causing brain infections), apicomplexan parasites (like Plasmodium causing malaria), and Trypanosoma brucei (causing sleeping sickness) .
Limitations: While in vitro studies show promise, in vivo efficacy remains under investigation. Preliminary findings suggest potential limitations in oral administration for some parasitic infections .
Anti-Cancer Properties:
Mechanism: Anisomycin exhibits anti-cancer properties through multiple mechanisms, including:
Inhibiting cell proliferation: By blocking protein synthesis, anisomycin can hinder the growth and division of cancer cells .
Inducing cell death: Anisomycin can trigger apoptosis (programmed cell death) in some cancer cell lines .
Research: Ongoing research explores the potential of anisomycin as a standalone or combination therapy for various cancers. However, its clinical application for cancer treatment is still under investigation.
Other Applications:
Neuroscience: Anisomycin is used to study memory formation and consolidation by disrupting protein synthesis during specific learning processes .
Inflammation: Studies suggest anisomycin's potential to modulate inflammatory responses by inhibiting specific signaling pathways. Further research is needed to understand its therapeutic potential in inflammatory diseases .
Anisomycin is used as a antineoplastic agent that inhibits or prevents the proliferation of neoplasms.
Appearance
Solid powder
Melting Point
140-141ºC
Storage
−20°C
UNII
6C74YM2NGI
GHS Hazard Statements
Aggregated GHS information provided by 62 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H301 (98.39%): Toxic if swallowed [Danger Acute toxicity, oral]; H311 (29.03%): Toxic in contact with skin [Danger Acute toxicity, dermal]; H331 (27.42%): Toxic if inhaled [Danger Acute toxicity, inhalation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Sobin, Ben A; Tanner Jr, Fred W; Anisomycin, 1 A new anti-protozoan antibiotic, Journal of the American Chemical Society, 7615, 4053-4053. DOI:10.1021/ja01644a076
Inquiry Online
* Please note that we will only send quotations to valid professional email addresses.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.